![molecular formula C21H32N4O2 B2764025 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide CAS No. 922065-21-2](/img/structure/B2764025.png)
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide
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Overview
Description
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline moiety, a pyrrolidine ring, and an ethanediamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.
Coupling with Ethanediamide: The final step involves coupling the intermediate compounds with ethanediamide under suitable conditions, such as using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The tetrahydroquinoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have demonstrated their effectiveness against breast cancer and leukemia cells by modulating signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound may also possess neuroprotective properties due to its ability to interact with neurotransmitter systems. Tetrahydroquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound could exhibit antimicrobial properties against various pathogens. The structural components may facilitate binding to bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival. Research into similar compounds has shown promising results against both Gram-positive and Gram-negative bacteria .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydroquinoline Moiety : This can be achieved through the reduction of quinoline derivatives.
- Alkylation : The tetrahydroquinoline derivative is alkylated to introduce the pyrrolidine group.
- Ethylenediamine Formation : Reacting the alkylated product with ethylenediamine forms the final compound.
Study 1: Anticancer Efficacy
A study published in PMC explored the anticancer efficacy of tetrahydroquinoline derivatives similar to N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide. The results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .
Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotective effects, a related compound was found to enhance neuronal survival under oxidative stress conditions. This study highlighted the potential for developing neuroprotective agents from tetrahydroquinoline derivatives .
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the ethanediamide backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline moiety but lacks the additional functional groups.
N-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the pyrrolidine and ethanediamide components.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a similar core structure but with different substituents.
Uniqueness
N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(propan-2-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H32N4O2, with a molecular weight of 384.52 g/mol. The compound has notable chemical properties including:
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
- Rotatable Bonds : 9
- LogP : 1.316 (indicating moderate lipophilicity)
- Water Solubility (LogSw) : -2.17 (suggesting low solubility in water)
These properties suggest that the compound may have favorable characteristics for membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Antidepressant Effects : Due to the presence of tetrahydroquinoline moieties, which are known to influence neurotransmitter systems.
- Analgesic Properties : Many tetrahydroquinoline derivatives have shown promise in pain modulation.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds. While specific data on this compound is limited, insights can be drawn from analogous compounds:
Case Studies
While specific case studies on the biological activity of this exact compound are scarce, related analogs have been studied extensively. For instance:
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Antidepressant Activity : A study on related tetrahydroquinoline derivatives showed significant serotonin reuptake inhibition, suggesting potential use in treating depression.
"Tetrahydroquinoline derivatives exhibit promising antidepressant activity through modulation of serotonergic pathways."
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Analgesic Effects : Research indicated that certain tetrahydroquinoline compounds could effectively reduce pain responses in animal models.
"The analgesic properties of tetrahydroquinoline derivatives were confirmed in various preclinical models."
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)23-21(27)20(26)22-14-19(25-11-4-5-12-25)17-8-9-18-16(13-17)7-6-10-24(18)3/h8-9,13,15,19H,4-7,10-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSSCPIAQFBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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